molecular formula C11H22N6 B8045691 N,N,N',N'-Tetramethyl-N'',N''-diethylguanidinium dicyanoamide

N,N,N',N'-Tetramethyl-N'',N''-diethylguanidinium dicyanoamide

Cat. No.: B8045691
M. Wt: 238.33 g/mol
InChI Key: LTAOSWLGQWNAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide: is an organic compound known for its unique chemical properties and applications. It is a guanidinium-based ionic liquid that has garnered interest in various fields of scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-N’‘,N’‘-diethylguanidinium dicyanoamide typically involves the reaction of N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium chloride with sodium dicyanoamide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dicyanoamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted guanidinium compounds.

Scientific Research Applications

Chemistry: In chemistry, N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: In biological research, this compound is explored for its potential as a stabilizing agent for proteins and enzymes, enhancing their activity and stability under various conditions.

Medicine: In the medical field, it is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.

Industry: Industrially, it is used in the manufacture of specialty chemicals and materials, including ionic liquids and advanced polymers.

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The dicyanoamide group plays a crucial role in these interactions, facilitating the formation of stable complexes with various substrates. This compound can also act as a phase-transfer catalyst, enhancing the solubility and reactivity of reactants in different phases.

Comparison with Similar Compounds

  • N,N,N’,N’-Tetramethylguanidinium chloride
  • N,N,N’,N’-Tetramethylguanidinium bromide
  • N,N,N’,N’-Tetramethylguanidinium iodide

Comparison: Compared to these similar compounds, N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide is unique due to its dicyanoamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

cyanoiminomethylideneazanide;[diethylamino(dimethylamino)methylidene]-dimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N3.C2N3/c1-7-12(8-2)9(10(3)4)11(5)6;3-1-5-2-4/h7-8H2,1-6H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAOSWLGQWNAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=[N+](C)C)N(C)C.C(=[N-])=NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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